Technical Guide: 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS: 81945-13-3)
Technical Guide: 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one (CAS: 81945-13-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is a synthetic organic compound belonging to the indanone class of molecules.[1] Its structure, featuring a bromine atom and a hydroxyl group on the aromatic ring, makes it a valuable building block in medicinal chemistry and drug discovery. The presence of these functional groups offers reactive sites for further chemical modifications, such as cross-coupling reactions at the bromine position and functionalization of the hydroxyl group.[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol adapted from a closely related analog, its potential biological activities, and relevant experimental methodologies.
Chemical and Physical Properties
The key chemical and physical properties of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one are summarized in the table below.
| Property | Value | Source |
| CAS Number | 81945-13-3 | [1][2] |
| Molecular Formula | C₉H₇BrO₂ | [1] |
| Molecular Weight | 227.05 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 144-148 °C | Sigma-Aldrich |
| InChI Key | ZTWBCFVYMDBPPD-UHFFFAOYSA-N | [1] |
| SMILES | C1CC(=O)C2=C(C=CC(=C21)Br)O | PubChem |
Synthesis
Experimental Protocol: Synthesis of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one (Adapted)
This protocol is based on the synthesis of a dimethoxy analog and is expected to yield the target compound with minor modifications.[3]
Materials:
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7-hydroxy-2,3-dihydro-1H-inden-1-one
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N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
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Benzene (or a suitable alternative solvent like dichloromethane)
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Water (deionized)
Procedure:
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In a round-bottom flask, dissolve 7-hydroxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in benzene.
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To this solution, add N-bromosuccinimide (1.0 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
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Stir the reaction mixture at room temperature for 15 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion of the reaction, remove the solvent by rotary evaporation.
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Add water to the residue to precipitate the crude product.
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Stir the resulting slurry for 30 minutes.
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Collect the crude product by vacuum filtration and wash with cold water.
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Dry the product under vacuum to yield 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one.
Purification:
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Spectral Data (Representative)
Specific spectral data for 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is not publicly available. The following data is for the closely related analog, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, and is expected to be very similar for the target compound, with the exception of the signals corresponding to the methoxy groups.[3]
| Data Type | Representative Values for 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one[3] | Expected Characteristics for the Target Compound |
| ¹H NMR (DMSO-d₆) | δ 6.64 (s, 1H), 3.97 (s, 3H), 3.88 (s, 3H), 2.87–2.84 (m, 2H), 2.55–2.52 (m, 2H) | Aromatic proton singlet, multiplets for the dihydroindenone protons, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR (DMSO-d₆) | δ 201.62, 162.29, 158.85, 157.96, 120.11, 99.75, 96.44, 57.66, 56.55, 37.01, 27.31 | Carbonyl carbon signal >200 ppm, aromatic carbons, and aliphatic carbons of the five-membered ring. |
| IR (KBr) | Not available | Expected peaks around 3200 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O stretch), and in the fingerprint region for C-Br stretch. |
| HRMS ([M+H]⁺) | Calculated for C₁₁H₁₁BrO₃: 270.9970 (⁷⁹Br), 272.9949 (⁸¹Br); Found: 270.9974, 272.9946 | Expected m/z values corresponding to the molecular formula C₉H₇BrO₂. |
Potential Biological Activities and Applications
While specific biological data for 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one is limited, the indanone scaffold is a known pharmacophore present in various biologically active molecules.[1] The presence of the bromo and hydroxy functionalities suggests potential for this compound to be explored in several areas of drug discovery.
Kinase Inhibition
The dihydroindenone core is being investigated as a scaffold for kinase inhibitors, which are crucial in cancer therapy. The planar structure and the presence of hydrogen bond donors (hydroxyl group) and acceptors (carbonyl group) are key features for binding to the hinge region of kinases.[3] Bromination at the 4-position provides a handle for further functionalization to enhance potency and selectivity for specific kinases.[3]
Antimicrobial and Antioxidant Properties
Indanone derivatives have been reported to possess antimicrobial and antioxidant activities. The phenolic hydroxyl group can act as a radical scavenger, contributing to antioxidant effects. Both the hydroxyl and bromo substituents can influence the electronic properties of the molecule and its ability to interact with microbial targets.
Experimental Protocols for Biological Assays (General)
The following are general protocols for assays that could be used to evaluate the biological activity of 4-bromo-7-hydroxy-2,3-dihydro-1H-inden-1-one.
Kinase Inhibition Assay
A common method to assess kinase inhibition is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
Materials:
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Kinase of interest (e.g., a specific cancer-related kinase)
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Substrate peptide
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ATP
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Assay buffer
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Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
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Microplate reader
Procedure:
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Prepare a serial dilution of the test compound in the assay buffer.
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In a 96-well plate, add the kinase, substrate, and test compound at various concentrations.
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Initiate the reaction by adding ATP.
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Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
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Stop the reaction and add the Kinase-Glo® reagent.
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Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
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Measure the luminescence using a microplate reader.
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Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
DPPH Radical Scavenging Assay (Antioxidant Activity)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.
Materials:
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DPPH solution in methanol
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Test compound dissolved in methanol
-
Ascorbic acid (as a positive control)
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Methanol (as a blank)
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UV-Vis spectrophotometer
Procedure:
-
Prepare different concentrations of the test compound and ascorbic acid in methanol.
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In a set of test tubes, add the DPPH solution to each concentration of the test compound, positive control, and blank.
-
Incubate the mixtures in the dark at room temperature for 30 minutes.
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Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.
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Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
